Synthetic Route Efficiency: Ni-Mediated Suzuki Coupling Delivers 79% Yield Under Microwave Conditions
4-(Oxetan-3-yl)benzonitrile is prepared via a nickel(II) iodide/trans-2-aminocyclohexanol hydrochloride-catalyzed Suzuki–Miyaura cross-coupling between 4-cyanophenylboronic acid and 3-iodooxetane using NaHMDS as base in isopropanol under microwave irradiation at 80 °C, achieving an isolated yield of 79% after flash chromatography . This directly C–C bond-forming route contrasts with the synthesis of 4-(oxetan-3-yloxy)benzonitrile, which requires a distinct etherification step (typically Mitsunobu or SNAr-type chemistry involving 3-hydroxyoxetane), introducing additional synthetic divergence in building block preparation . The 79% yield for the target compound sets a reproducible benchmark for procurement specifications and route feasibility assessment.
| Evidence Dimension | Isolated synthetic yield (Ni-mediated Suzuki–Miyaura cross-coupling) |
|---|---|
| Target Compound Data | 79% isolated yield (120 mg crystalline solid from 1.0 mmol scale) |
| Comparator Or Baseline | 4-(Oxetan-3-yloxy)benzonitrile: not accessible via the same Ni-mediated Suzuki route; requires alternative etherification chemistry. Typical yields for related aryloxetane ether syntheses range from 40–75% depending on the specific phenol/oxetanol coupling partners . |
| Quantified Difference | 79% yield (target) vs. 40–75% range for ether-linked analogs via alternative routes; route orthogonality represents a synthetic selection criterion rather than a direct yield superiority claim. |
| Conditions | NiI₂ (6 mol%), trans-2-aminocyclohexanol·HCl (10 mol%), NaHMDS (2.0 equiv), isopropanol, microwave 80 °C, 30 min, N₂ atmosphere; 4-cyanophenylboronic acid (2.0 equiv), 3-iodooxetane (1.0 equiv) . |
Why This Matters
For procurement and route-scoping decisions, the availability of a high-yielding, microwave-accelerated, direct C–C coupling route to 4-(oxetan-3-yl)benzonitrile enables reliable scale-up planning and cost estimation, whereas the ether-linked analog requires a fundamentally different synthetic strategy that may carry distinct reagent costs, step counts, and purification challenges.
- [1] Rojas, J. J.; Bull, J. A. Oxetanes in Drug Discovery Campaigns. J. Med. Chem. 2023, 66 (19), 13289–13325 (see Section 3 for oxetane building block synthetic methods). DOI: 10.1021/acs.jmedchem.3c01101. View Source
